molecular formula C5Br4N2 B14657942 1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene CAS No. 38123-55-6

1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene

Cat. No.: B14657942
CAS No.: 38123-55-6
M. Wt: 407.68 g/mol
InChI Key: GHWZZRGFHOVMCH-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene: is a chemical compound characterized by the presence of four bromine atoms and a diazo group attached to a cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene typically involves the bromination of cyclopentadiene followed by diazotization. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the selective addition of bromine atoms and the formation of the diazo group.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The diazotization step can be carried out using nitrous acid or other diazotizing agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the diazo group.

    Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium cyanide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated cyclopentadienones, while reduction can produce partially debrominated cyclopentadienes.

Scientific Research Applications

1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.

    Biology: The compound’s reactivity makes it useful in studying biological processes involving brominated organic molecules.

    Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activities, is ongoing.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene exerts its effects involves the interaction of its diazo group and bromine atoms with molecular targets. The diazo group can participate in cycloaddition reactions, while the bromine atoms can engage in electrophilic or nucleophilic substitution reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1,2,3,4-Tetrachloro-5-diazocyclopenta-1,3-diene: Similar in structure but with chlorine atoms instead of bromine.

    5-Diazo-1,3-cyclopentadiene-1,2,3,4-tetracarbonitrile: Contains cyano groups instead of bromine atoms.

    1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene: Features methoxy groups in addition to chlorine atoms.

Uniqueness: 1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chlorinated or cyano-substituted counterparts

Properties

CAS No.

38123-55-6

Molecular Formula

C5Br4N2

Molecular Weight

407.68 g/mol

IUPAC Name

1,2,3,4-tetrabromo-5-diazocyclopenta-1,3-diene

InChI

InChI=1S/C5Br4N2/c6-1-2(7)4(9)5(11-10)3(1)8

InChI Key

GHWZZRGFHOVMCH-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=[N+]=[N-])C(=C1Br)Br)Br)Br

Origin of Product

United States

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